4-(Trifluoromethyl)benzamidine hydrochloride

Catalog No.
S786263
CAS No.
38980-96-0
M.F
C8H8ClF3N2
M. Wt
224.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)benzamidine hydrochloride

CAS Number

38980-96-0

Product Name

4-(Trifluoromethyl)benzamidine hydrochloride

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide;hydrochloride

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H

InChI Key

DKIFMADLURULQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl

Enzyme Inhibition:

4-(Trifluoromethyl)benzamidine hydrochloride (TFB-HCl) is a small molecule that functions as an enzyme inhibitor. Its primary application in scientific research lies in its ability to inhibit enzymes belonging to the trypsin class. Trypsin-like enzymes are serine proteases, a group of enzymes crucial for various biological processes, including protein digestion, cell proliferation, and blood clotting [PubChem: 4-(Trifluoromethyl)benzamidine hydrochloride, ""].

By binding to the active site of trypsin-like enzymes, TFB-HCl hinders their ability to cleave protein substrates. This property makes it a valuable tool for researchers studying the function of these enzymes in various cellular processes. For instance, TFB-HCl can be used to investigate the role of trypsin-like enzymes in diseases associated with abnormal cell growth or uncontrolled proteolysis [Science Direct: Trypsin Inhibitors, "").

Other Potential Applications:

Research suggests that TFB-HCl might have applications beyond trypsin inhibition. Studies have explored its potential role in:

  • Antiviral research

    Some studies have investigated the antiviral properties of TFB-HCl, particularly against viruses that utilize trypsin-like enzymes for cell entry [Antiviral Research: Identification of 4-(trifluoromethyl) benzamidine as an inhibitor of Dengue virus entry and fusion, ""].

  • Cancer research

    Due to its ability to modulate cell proliferation, TFB-HCl has been employed in some studies to investigate its potential effects on cancer cell lines [Bioorganic & Medicinal Chemistry Letters: Design, synthesis, and biological evaluation of novel 4-(substituted phenyl) benzamidines as selective inhibitors of trypsin-like serine proteases, ""].

4-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H8ClF3N2 and a molecular weight of 224.611 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a benzamidine structure, which contributes to its unique properties and reactivity. This compound appears as a white crystalline powder and is primarily used in various chemical and biological applications due to its distinctive structural features and biological activity .

Research suggests that TFB-HCl may act as a protease inhibitor. Proteases are enzymes that break down proteins. TFB-HCl's amidine group might interact with the active site of specific proteases, hindering their ability to cleave protein substrates []. However, the specific mechanism and target proteases require further investigation.

, including:

  • Nucleophilic Substitution Reactions: The trifluoromethyl group can influence nucleophilicity, allowing for substitutions on the aromatic ring.
  • Condensation Reactions: It can react with carbonyl compounds to form various imine derivatives.
  • Deprotonation: The amidine nitrogen can be deprotonated under basic conditions, leading to the formation of more reactive species that can engage in further reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-(Trifluoromethyl)benzamidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of serine proteases. Its structural characteristics allow it to interact effectively with the active sites of these enzymes, making it valuable in biochemical research. Studies have shown that it possesses anti-inflammatory properties and may play a role in modulating various biological pathways .

Several methods exist for synthesizing 4-(Trifluoromethyl)benzamidine hydrochloride:

  • Direct Reaction of Benzamidine with Trifluoroacetic Anhydride: This method involves treating benzamidine with trifluoroacetic anhydride, leading to the formation of the trifluoromethyl-substituted product.
  • Fluorination Reactions: Utilizing fluorinating agents such as Selectfluor can introduce trifluoromethyl groups onto the benzene ring of benzamidine.
  • Hydrochloride Salt Formation: The hydrochloride form is typically obtained by reacting the base form of 4-(trifluoromethyl)benzamidine with hydrochloric acid .

These methods are crucial for producing high-purity samples for research and application purposes.

4-(Trifluoromethyl)benzamidine hydrochloride finds applications in various fields:

  • Biochemical Research: Used as a protease inhibitor in studies involving enzyme mechanisms and pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic roles due to its biological activities.
  • Synthetic Chemistry: Employed as a reagent in organic synthesis for creating more complex molecules.

Its unique properties make it an essential compound in both academic and industrial research settings.

Studies on the interactions of 4-(Trifluoromethyl)benzamidine hydrochloride with biological macromolecules have revealed its effectiveness as an inhibitor of specific serine proteases. For instance, it has been shown to bind tightly to trypsin-like enzymes, demonstrating its potential utility in therapeutic applications targeting these enzymes. Additionally, interaction studies using molecular docking simulations have provided insights into its binding affinities and modes of action .

When comparing 4-(Trifluoromethyl)benzamidine hydrochloride with similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaUnique Features
BenzamidineC7H8N2Lacks trifluoromethyl group; less potent as protease inhibitor.
4-MethoxybenzamidineC9H12N2OContains methoxy group; different electronic effects compared to trifluoromethyl.
2-AminobenzimidazoleC7H7N3Exhibits different biological activities; used in different therapeutic contexts.
4-(Chlorobenzyl)benzamidineC9H10ClN2Chlorine substituent alters reactivity; less fluorinated character.

The presence of the trifluoromethyl group in 4-(Trifluoromethyl)benzamidine hydrochloride enhances its lipophilicity and metabolic stability, distinguishing it from other similar compounds. This unique feature contributes significantly to its efficacy as a biochemical tool and potential therapeutic agent .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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